4-(3-aminophenyl)-2H-phthalazin-1-one
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Overview
Description
4-(3-aminophenyl)-2H-phthalazin-1-one is a chemical compound with a unique structure that includes both an aminophenyl group and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenyl)-2H-phthalazin-1-one typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophthalazinone. This intermediate is then reduced to 3-aminophthalazinone, which is subsequently reacted with an appropriate aminophenyl derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenyl)-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The phthalazinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-aminophenyl)benzonitrile: Similar structure but with a benzonitrile group instead of a phthalazinone moiety.
4-(3-aminophenyl)pyridine: Contains a pyridine ring instead of a phthalazinone moiety.
4-(3-aminophenyl)quinazoline: Features a quinazoline ring, offering different biological activities.
Uniqueness
4-(3-aminophenyl)-2H-phthalazin-1-one is unique due to the presence of both an aminophenyl group and a phthalazinone moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
391894-28-3 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(3-aminophenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H11N3O/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18) |
InChI Key |
NFARCWSYFRPOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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